4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzothiazole and azetidine moieties are coupled using reagents like carbodiimides to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or azetidine derivatives.
Scientific Research Applications
4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfathiazole.
Uniqueness
4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a benzothiazole ring, an azetidine ring, and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-22(2)29(25,26)14-8-6-12(7-9-14)18(24)23-10-13(11-23)27-19-21-17-15(20)4-3-5-16(17)28-19/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFLCAJZKIYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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